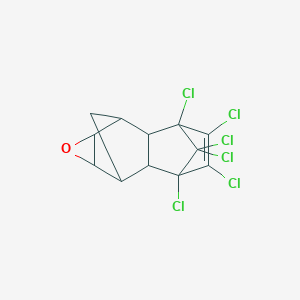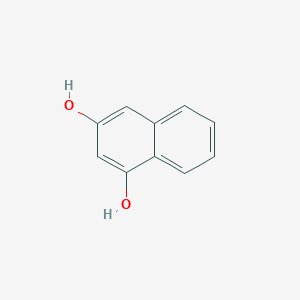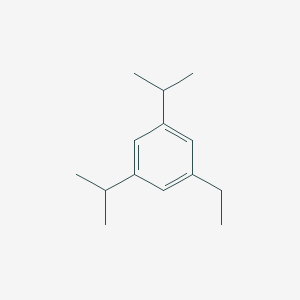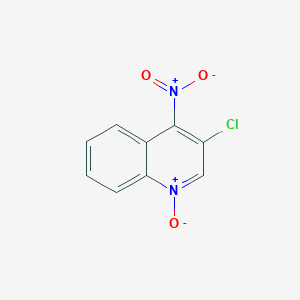
Quinoline, 3-chloro-4-nitro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that belongs to the quinoline family. It is a yellowish powder that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well known.
Mecanismo De Acción
The mechanism of action of Quinoline, 3-chloro-4-nitro-, 1-oxide is well known. The compound inhibits the growth of cancer cells by inducing apoptosis. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.
Efectos Bioquímicos Y Fisiológicos
Quinoline, 3-chloro-4-nitro-, 1-oxide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of the cells. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline, 3-chloro-4-nitro-, 1-oxide has various advantages and limitations for lab experiments. One of the advantages is that the compound is readily available, and its synthesis method is well known. Additionally, the compound has a well-known mechanism of action, which makes it useful in various scientific research applications. One of the limitations is that the compound is toxic, and caution should be taken when handling it. Additionally, the compound is not very soluble in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are various future directions for Quinoline, 3-chloro-4-nitro-, 1-oxide. One of the directions is the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound can be used in the development of new diagnostic tools for the detection of these diseases. Another direction is the synthesis of new quinoline derivatives, which have various scientific research applications.
Conclusion
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that has various scientific research applications. The compound is synthesized using various methods, and its mechanism of action is well known. The compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Additionally, there are various future directions for the compound, which include the development of new drugs and the synthesis of new quinoline derivatives.
Métodos De Síntesis
Quinoline, 3-chloro-4-nitro-, 1-oxide is synthesized using various methods. One of the methods involves the reaction of 3-chloro-4-nitroaniline with chloroacetic acid and phosphorus oxychloride. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product. Another method involves the reaction of 3-chloro-4-nitroaniline with nitric acid and sulfuric acid. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product.
Aplicaciones Científicas De Investigación
Quinoline, 3-chloro-4-nitro-, 1-oxide is used in various scientific research applications. One of the applications is in the field of pharmacology, where the compound is used as a reference standard for the analysis of quinoline derivatives. The compound is also used in the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound is used in the synthesis of other quinoline derivatives, which have various scientific research applications.
Propiedades
Número CAS |
14100-52-8 |
|---|---|
Nombre del producto |
Quinoline, 3-chloro-4-nitro-, 1-oxide |
Fórmula molecular |
C9H5ClN2O3 |
Peso molecular |
224.6 g/mol |
Nombre IUPAC |
3-chloro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
Clave InChI |
KCTRRJGEGCNDPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
Otros números CAS |
14100-52-8 |
Sinónimos |
3-CHLORO-4-NITROQUINOLINE-1-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



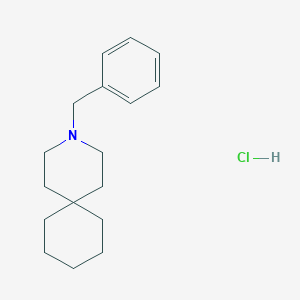
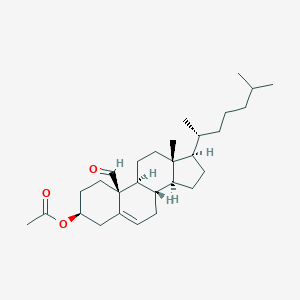
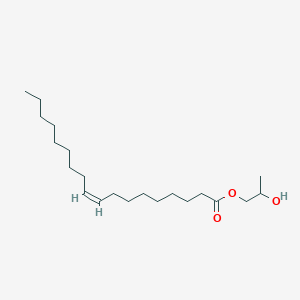
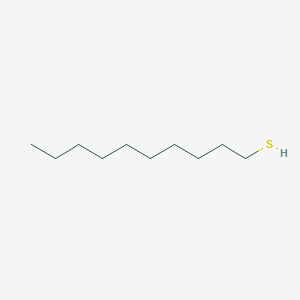
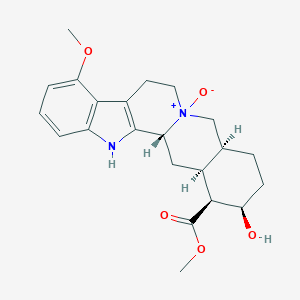
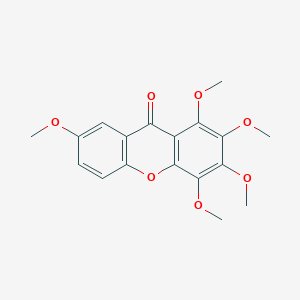
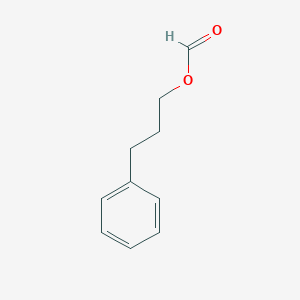
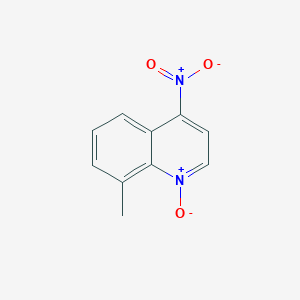
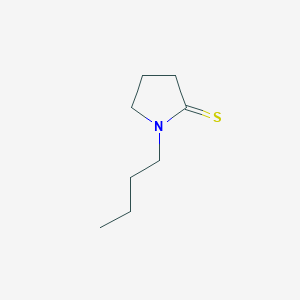
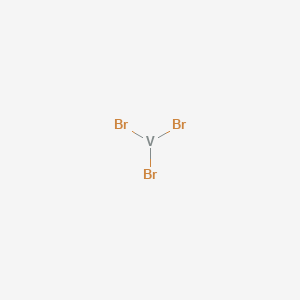
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
